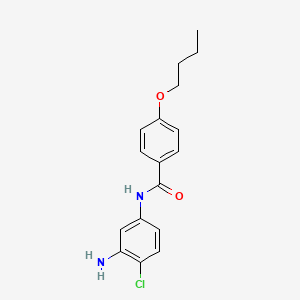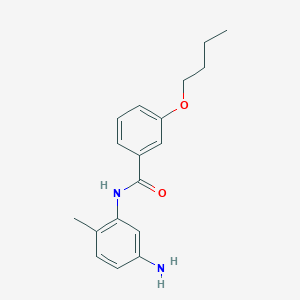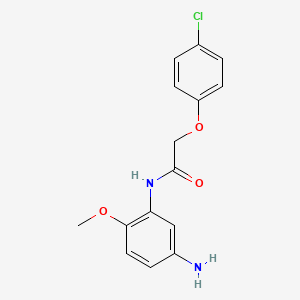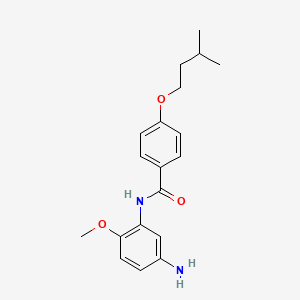
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylbenzoic acid and 2-(2-methoxyethoxy)aniline.
Condensation Reaction: The carboxylic acid group of 4-amino-2-methylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amide Bond Formation: The activated carboxylic acid reacts with 2-(2-methoxyethoxy)aniline to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Bulk Handling of Reactants: Efficient handling and storage of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time.
Purification: Use of techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Amino-2-methylphenyl)-benzamide: Lacks the methoxyethoxy group.
N-(4-Amino-2-methylphenyl)-2-methoxybenzamide: Contains a methoxy group instead of methoxyethoxy.
N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide: Contains an ethoxy group instead of methoxyethoxy.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and interactions with biological targets compared to its analogs.
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-11-13(18)7-8-15(12)19-17(20)14-5-3-4-6-16(14)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIRIALTOCOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385007.png)







![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)





